molecular formula C15H20N2O4 B13299390 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid CAS No. 889945-34-0

1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13299390
CAS No.: 889945-34-0
M. Wt: 292.33 g/mol
InChI Key: SJINPULFJCWKFE-UHFFFAOYSA-N
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Description

1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its applications in various fields, including chemistry and biology. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine and 3-pyridinecarboxylic acid.

    Protection of Pyrrolidine: Pyrrolidine is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Coupling Reaction: The protected pyrrolidine is then coupled with 3-pyridinecarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The final step involves deprotecting the tert-butyl group to yield the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid (CAS No. 889945-34-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.33 g/mol

The compound features a pyrrolidine ring substituted with a tert-butyl group and a pyridine moiety, which contribute to its unique biological activities.

Synthesis

The synthesis typically involves:

  • Protection of Pyrrolidine : Using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
  • Coupling Reaction : The protected pyrrolidine is coupled with 3-pyridinecarboxylic acid using coupling reagents like EDCI and HOBt.
  • Deprotection : Removal of the tert-butyl group to yield the final product.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticancer properties. A study characterized the anticancer activity against A549 human lung adenocarcinoma cells, revealing structure-dependent effects:

  • Compounds derived from similar structures showed varying levels of cytotoxicity.
  • The compound itself demonstrated moderate activity, with post-treatment viability rates ranging from 78% to 86% at a concentration of 100 µM compared to standard treatments like cisplatin .
CompoundViability (%)Notes
1 (starting compound)78-86Weak anticancer activity
Hydrazide derivativeVariesEnhanced activity observed
Compound with 4-dimethylamino substitution<64Significant anticancer activity

The mechanism involves interaction with specific molecular targets, acting as an inhibitor or modulator of various enzymes and receptors. This modulation affects critical biochemical pathways relevant to cancer cell survival and proliferation.

Antimicrobial Activity

In addition to anticancer properties, derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens:

  • Compounds were tested against strains such as Klebsiella pneumoniae and Staphylococcus aureus.
  • Results indicated varying efficacy in inhibiting bacterial growth, suggesting potential for development as antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrrolidine derivatives for their ability to reduce A549 cell viability. The incorporation of specific substituents influenced the overall efficacy, with certain modifications leading to enhanced cytotoxicity against both cancerous and non-cancerous cells.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as a BACE-1 inhibitor through directed C(sp3)-H activation on related derivatives. This study highlighted the compound's potential in treating Alzheimer's disease by inhibiting enzyme activity associated with amyloid plaque formation .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINPULFJCWKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394963
Record name 1-[(TERT-BUTYL)OXYCARBONYL]-4-(3-PYRIDYL)PYRROLIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889945-34-0
Record name 1-[(TERT-BUTYL)OXYCARBONYL]-4-(3-PYRIDYL)PYRROLIDINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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